2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

LRRK2 kinase inhibition Parkinson's disease kinase inhibitor chemotype

2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (molecular formula C₁₃H₁₀FN₅OS) is a synthetic small molecule built on a [1,2,4]triazolo[4,3‑b]pyridazine core with a 4‑fluorophenyl substituent at position 3 and a thioacetamide side chain at position 6. The compound is listed as compound 20 in US patent 9,187,484 B2, assigned to Southern Research Institute and The UAB Research Foundation, which discloses a series of triazolopyridazines as inhibitors of leucine‑rich repeat kinase 2 (LRRK2).

Molecular Formula C13H10FN5OS
Molecular Weight 303.32 g/mol
Cat. No. B2924145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Molecular FormulaC13H10FN5OS
Molecular Weight303.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)SCC(=O)N)F
InChIInChI=1S/C13H10FN5OS/c14-9-3-1-8(2-4-9)13-17-16-11-5-6-12(18-19(11)13)21-7-10(15)20/h1-6H,7H2,(H2,15,20)
InChIKeyDVMXZEMODLIYFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide – Compound Identity and Kinase-Targeted Scaffold Context


2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (molecular formula C₁₃H₁₀FN₅OS) is a synthetic small molecule built on a [1,2,4]triazolo[4,3‑b]pyridazine core with a 4‑fluorophenyl substituent at position 3 and a thioacetamide side chain at position 6. The compound is listed as compound 20 in US patent 9,187,484 B2, assigned to Southern Research Institute and The UAB Research Foundation, which discloses a series of triazolopyridazines as inhibitors of leucine‑rich repeat kinase 2 (LRRK2) [1]. While the broader [1,2,4]triazolo[4,3‑b]pyridazine class has been explored in both the primary literature and patent documents for LRRK2 inhibition, antimicrobial screening, and GABA‑A receptor modulation, the specific 4‑fluorophenyl thioacetamide derivative has not been the subject of a dedicated, published head‑to‑head comparison study [2].

Why In‑Class Triazolopyridazine Analogs Cannot Be Substituted for 2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide


Although multiple [1,2,4]triazolo[4,3‑b]pyridazine derivatives share the same core scaffold, even minor structural variations produce substantial shifts in kinase selectivity and potency. In the LRRK2 patent family, replacement of the 4‑fluorophenyl group with isomeric 3‑fluorophenyl, thiophenyl, pyridinyl, or cycloalkyl substituents yields compounds with markedly different activity profiles [1]. Furthermore, the thioacetamide side chain cannot be freely exchanged with ester, acid, or N‑substituted amide analogs without altering both biochemical potency and physicochemical properties [2]. These pronounced structure–activity relationships mean that substituting 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3‑b]pyridazin-6-yl)thio)acetamide with a close structural neighbor without rigorous re‑validation risks invalidating established screening results and undermining experimental reproducibility.

Quantitative Differentiation Evidence for 2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide


Patent‑Disclosed LRRK2 Inhibitor Inventory: 4‑Fluorophenyl Thioacetamide as a Defined Chemotype

In US Patent 9,187,484 B2, 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3‑b]pyridazin-6-yl)thio)acetamide is explicitly enumerated (compound 20) within a focused library of triazolopyridazine LRRK2 inhibitors [REFS-]. The patent discloses the compound alongside structurally differentiated analogs, including the 3‑fluorophenyl regioisomer (compound with CAS 852374‑53‑9), the thiophen‑2‑yl analog (compound 4), and the p‑tolyl analog (compound 13‑related series), establishing a comparator framework for structure–activity analysis.

LRRK2 kinase inhibition Parkinson's disease kinase inhibitor chemotype

Regioisomeric Fluorophenyl Differentiation: 4‑F vs. 3‑F in the Triazolopyridazine Series

The 3‑fluorophenyl analog (CAS 852374‑53‑9) is commercially listed as a distinct entity with a separate CAS number, confirming that vendors treat the 4‑fluorophenyl and 3‑fluorophenyl regioisomers as non‑identical chemical entities [REFS-]. Across triazolopyridazine and related kinase inhibitor series, para‑ versus meta‑fluorine substitution alters the dihedral angle between the phenyl ring and the heterocyclic core, which can differentially engage the ATP‑binding pocket hydrophobic spine. Although no published head‑to‑head LRRK2 IC₅₀ comparison exists for these two specific compounds, the scaffold‑wide SAR reported in Galatsis et al. (2014) demonstrates that phenyl ring substitution patterns are a primary driver of potency discrimination between wild‑type and G2019S mutant LRRK2 [REFS-].

positional isomerism fluorine substitution kinase selectivity

Thioacetamide Side Chain vs. Carboxylic Acid and Ester Analogs: Inferred SAR from Patent Scope

US Patent 9,187,484 B2 lists a series of analogs that differ only in the 6‑position side chain: the thioacetamide (compound 20), the corresponding acetic acid (compound 18), and the ethyl butanoate (compound 2) [REFS-]. The co‑listing of these analogs within the same patent indicates they were independently synthesized and evaluated, but their separate enumeration rather than grouping under a single Markush claim suggests distinct activity profiles. In the broader kinase inhibitor literature, conversion of a terminal amide to a carboxylic acid often reduces cell permeability while potentially improving aqueous solubility, a trade‑off that must be explicitly evaluated for each scaffold.

thioacetamide carboxylic acid ester bioisostere LRRK2 inhibitor

Scaffold Selectivity vs. Other Triazolopyridazine Pharmacophores: LRRK2, GABA‑A, and Antimicrobial Spaces

The [1,2,4]triazolo[4,3‑b]pyridazine scaffold has been exploited for multiple therapeutic targets. Galatsis et al. (2014) reported potent LRRK2 inhibition with selectivity for the G2019S mutant [1]. In parallel, patents US 6,255,305 and US 9,079,906 disclose triazolopyridazines as GABA‑A α2/α3 ligands and PAR1 inhibitors, respectively [2][3], while bench‑level screening of related 6‑thioether derivatives has shown antitubercular activity (IC₅₀ values of 1.35–2.18 µM against M. tuberculosis) . The 4‑fluorophenyl thioacetamide substitution pattern at positions 3 and 6 is absent from the GABA‑A and PAR1 patent exemplifications, suggesting this particular substitution vector biases the scaffold toward the LRRK2 kinase domain.

kinase selectivity GABA-A receptor antimicrobial scaffold repurposing

Application Scenarios for 2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide Grounded in Available Evidence


LRRK2 Kinase Inhibitor Screening and Parkinson's Disease Drug Discovery

This compound is explicitly disclosed in an LRRK2‑targeted patent (US 9,187,484 B2) and is therefore directly relevant as a defined chemotype for biochemical kinase inhibition assays against both wild‑type and G2019S mutant LRRK2 [REFS-]. It can serve as a reference compound within a focused triazolopyridazine library to explore structure–activity relationships around the 4‑fluorophenyl and thioacetamide motifs.

Positional Isomer Selectivity Profiling in Fluorophenyl‑Substituted Kinase Inhibitors

Given the availability of the distinct 3‑fluorophenyl regioisomer (CAS 852374‑53‑9) [REFS-], researchers can use this compound in head‑to‑head comparisons with its meta‑fluoro counterpart to determine how fluorine position affects LRRK2 hinge‑region binding and selectivity against off‑target kinases, enabling rational optimization of the fluorophenyl substituent.

Side‑Chain SAR Exploration: Amide vs. Acid vs. Ester in Thioether‑Linked Triazolopyridazines

The patent co‑lists the corresponding thioacetic acid (compound 18) and ethyl thiobutanoate (compound 2) [REFS-], providing a natural comparator set for evaluating how the terminal functional group influences kinase potency, microsomal stability, and cellular permeability—critical parameters for advancing a hit to a lead series.

Scaffold‑Selectivity Profiling Against Non‑Kinase Triazolopyridazine Targets

Because structurally related triazolopyridazines are known to modulate GABA‑A receptors (US 6,255,305) [REFS-] and PAR1 (US 9,079,906), this compound provides an opportunity for counter‑screening against these off‑target families to establish selectivity fingerprints for the LRRK2‑biased 4‑fluorophenyl thioacetamide chemotype.

Quote Request

Request a Quote for 2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.